molecular formula C12H19N B3265220 Ethyl(2-phenylbutyl)amine CAS No. 402920-83-6

Ethyl(2-phenylbutyl)amine

Cat. No.: B3265220
CAS No.: 402920-83-6
M. Wt: 177.29 g/mol
InChI Key: CKDGQUSKFUAVSS-UHFFFAOYSA-N
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Description

Ethyl(2-phenylbutyl)amine is an organic compound with the molecular formula C12H19N It is a secondary amine, characterized by the presence of an ethyl group and a phenylbutyl group attached to the nitrogen atom

Mechanism of Action

Target of Action

Ethyl(2-phenylbutyl)amine is a derivative of phenethylamine . Phenethylamines are known to interact with various receptors in the human body, including the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2) . These targets play a crucial role in the regulation of monoamine neurotransmission .

Mode of Action

The interaction of phenethylamines with their targets involves binding to the TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction regulates monoamine neurotransmission, which plays a critical role in various physiological functions such as mood regulation and voluntary movement .

Biochemical Pathways

Phenethylamines, including this compound, are produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . This process is part of the broader phenylalanine metabolic pathway .

Pharmacokinetics

The pharmacokinetics of phenethylamines involve absorption, distribution, metabolism, and excretion (ADME). For phenethylamines, a significant amount is metabolized in the small intestine by monoamine oxidase B (MAO-B) and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid . This metabolism suggests that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .

Result of Action

The result of the action of phenethylamines is primarily the regulation of monoamine neurotransmission . This regulation can have various effects on the body, depending on the specific monoamines involved. For example, dopamine, norepinephrine, and epinephrine, which are endogenous catecholamines, play a central role in dopaminergic neurons, affecting voluntary movement, stress, and mood .

Action Environment

Environmental factors can influence the action, efficacy, and stability of amines. For instance, atmospheric amines contribute significantly to aerosol particle formation through homogeneous and heterogeneous reactions . These particles can impact PM2.5, climate, and human health . Furthermore, the toxicological effects of biogenic amines increase when the mono- and diaminoxidase enzymes are deficient or when drugs that inhibit these enzymes are used .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl(2-phenylbutyl)amine can be synthesized through several methods. One common approach involves the reductive amination of 2-phenylbutanal with ethylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl(2-phenylbutyl)amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

Ethyl(2-phenylbutyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

    Phenethylamine: A simpler structure with a similar phenyl group but lacking the butyl and ethyl substituents.

    N-Methylphenethylamine: Similar structure but with a methyl group instead of an ethyl group.

    2-Phenylbutylamine: Lacks the ethyl group, making it a primary amine.

Uniqueness: Ethyl(2-phenylbutyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a phenylbutyl group on the nitrogen atom allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-ethyl-2-phenylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-11(10-13-4-2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDGQUSKFUAVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNCC)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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